(4R)-4-(trifluoromethyl)imidazolidin-2-one
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Overview
Description
(4R)-4-(trifluoromethyl)imidazolidin-2-one is a chiral compound characterized by the presence of a trifluoromethyl group attached to the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(trifluoromethyl)imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ®-4-hydroxy-2-pyrrolidinone and trifluoromethyl iodide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Procedure: The ®-4-hydroxy-2-pyrrolidinone is treated with trifluoromethyl iodide in the presence of the base, leading to the formation of this compound through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(trifluoromethyl)imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding imidazolidinone derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives with various functional groups.
Scientific Research Applications
(4R)-4-(trifluoromethyl)imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-(trifluoromethyl)imidazolidin-2-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(trifluoromethyl)imidazolidin-2-one: The enantiomer of (4R)-4-(trifluoromethyl)imidazolidin-2-one with similar structural features but different stereochemistry.
4-(trifluoromethyl)imidazolidin-2-one: A non-chiral version of the compound without the specific ® configuration.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or non-chiral analogs.
Properties
CAS No. |
1932353-48-4 |
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Molecular Formula |
C4H5F3N2O |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
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